molecular formula C23H28N4O2 B303734 2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B303734
M. Wt: 392.5 g/mol
InChI Key: KJIIIRNHHBUEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the quinoline family

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(2-methylphenyl)-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O2/c1-15-6-4-5-7-16(15)20-17(14-24)22(25)27(26-8-10-29-11-9-26)18-12-23(2,3)13-19(28)21(18)20/h4-7,20H,8-13,25H2,1-3H3

InChI Key

KJIIIRNHHBUEPE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the amino group and other substituents through nucleophilic substitution reactions.

    Cyclization: Formation of the hexahydroquinoline ring system through cyclization reactions.

    Functional Group Modifications: Introduction of the morpholine ring and other functional groups through various organic transformations.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or nitriles to corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline core structures.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Aminoquinolines: Compounds with amino groups attached to the quinoline ring.

Uniqueness

2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.

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